2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the appropriate methyl ketone, which is then subjected to a series of reactions to form the desired pyrazolo[1,5-a]pyrimidine core. The key steps include:
Formation of the Pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-ketoester or β-diketone under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable reagent, such as an amidine or urea derivative, to form the fused pyrimidine ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where the pyrazolo[1,5-a]pyrimidine intermediate is treated with a nitrating agent, such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-5-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups can be introduced.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and aryl halides can be used under appropriate conditions.
Condensation: Reagents such as alcohols, amines, and acid chlorides are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Condensation: Formation of esters, amides, or other condensation products.
Scientific Research Applications
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription.
Comparison with Similar Compounds
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the fused ring system. Examples include 2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine and 2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine.
Nitrophenyl Derivatives: Compounds with a nitrophenyl group attached to different heterocyclic cores, such as 2-methyl-5-(3-nitrophenyl)imidazo[1,2-a]pyridine and 2-methyl-5-(3-nitrophenyl)thiazolo[1,5-a]pyrimidine.
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-8-5-13-15-11(7-12(14(19)20)17(13)16-8)9-3-2-4-10(6-9)18(21)22/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGXVGBDFBOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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